molecular formula C7H9NO4S B6165090 N-(2,5-dihydroxyphenyl)methanesulfonamide CAS No. 127328-96-5

N-(2,5-dihydroxyphenyl)methanesulfonamide

Cat. No. B6165090
CAS RN: 127328-96-5
M. Wt: 203.2
InChI Key:
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Description

N-(2,5-Dihydroxyphenyl)methanesulfonamide (N-DHPMS) is a type of organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. N-DHPMS is a sulfonamide derivative, which is a type of organic compound found in many pharmaceuticals, and is known for its high reactivity and stability. N-DHPMS has been studied for its applications in biochemistry, pharmaceuticals, and other areas, and has been found to have a wide range of potential uses.

Mechanism of Action

The mechanism of action of N-(2,5-dihydroxyphenyl)methanesulfonamide is not fully understood, but it is believed to be due to its high reactivity and stability. It is believed that N-(2,5-dihydroxyphenyl)methanesulfonamide is able to interact with other molecules in a way that allows it to act as a catalyst for certain chemical reactions. Additionally, N-(2,5-dihydroxyphenyl)methanesulfonamide has been found to be able to interact with proteins and other macromolecules in a way that allows it to alter their structure and activity.
Biochemical and Physiological Effects
N-(2,5-dihydroxyphenyl)methanesulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to be able to interact with proteins and other macromolecules in a way that allows it to alter their structure and activity. Additionally, N-(2,5-dihydroxyphenyl)methanesulfonamide has been found to be able to interact with certain drugs in a way that allows it to alter their activity and absorption. N-(2,5-dihydroxyphenyl)methanesulfonamide has also been found to be able to interact with certain hormones in a way that allows it to alter their activity and absorption.

Advantages and Limitations for Lab Experiments

N-(2,5-dihydroxyphenyl)methanesulfonamide has several advantages and limitations when it comes to lab experiments. One of the main advantages of N-(2,5-dihydroxyphenyl)methanesulfonamide is its high reactivity and stability, which makes it an ideal compound for studying the structure and reactivity of other molecules. Additionally, N-(2,5-dihydroxyphenyl)methanesulfonamide is relatively easy to synthesize and is relatively inexpensive, making it an ideal compound for use in lab experiments. However, N-(2,5-dihydroxyphenyl)methanesulfonamide can be toxic in high concentrations, and it can also be difficult to control its concentration in lab experiments.

Future Directions

N-(2,5-dihydroxyphenyl)methanesulfonamide has a wide range of potential applications in scientific research, and there are many potential future directions for its use. One potential future direction is the use of N-(2,5-dihydroxyphenyl)methanesulfonamide in drug delivery systems. Additionally, N-(2,5-dihydroxyphenyl)methanesulfonamide could be used to study the structure and function of proteins and other macromolecules, as well as to study the mechanism of action of drugs. Finally, N-(2,5-dihydroxyphenyl)methanesulfonamide could be used to study the structure and activity of hormones and other biologically active molecules.

Synthesis Methods

N-(2,5-dihydroxyphenyl)methanesulfonamide can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis is through the use of anhydrous hydrogen chloride and anhydrous sodium hydroxide. This method involves the reaction of the anhydrous hydrogen chloride and anhydrous sodium hydroxide to form an intermediate compound, which is then reacted with N-(2,5-dihydroxyphenyl)methanesulfonamide to form the desired product. Other methods of synthesis include the use of bromine, sulfuric acid, and other reagents.

Scientific Research Applications

N-(2,5-dihydroxyphenyl)methanesulfonamide has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the structure and reactivity of other molecules, as well as for studying the mechanism of action of drugs. N-(2,5-dihydroxyphenyl)methanesulfonamide has also been studied for its potential use in drug delivery systems, as it has been found to be an effective carrier for drugs. Additionally, N-(2,5-dihydroxyphenyl)methanesulfonamide has been used in the field of biochemistry to study the structure and function of proteins and other macromolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dihydroxyphenyl)methanesulfonamide involves the reaction of 2,5-dihydroxybenzenesulfonamide with formaldehyde in the presence of a base.", "Starting Materials": [ "2,5-dihydroxybenzenesulfonamide", "Formaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2,5-dihydroxybenzenesulfonamide in a suitable solvent (e.g. ethanol)", "Add formaldehyde to the solution", "Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction", "Heat the mixture under reflux for a suitable amount of time (e.g. 4 hours)", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities", "Dry the solid under vacuum to obtain N-(2,5-dihydroxyphenyl)methanesulfonamide" ] }

CAS RN

127328-96-5

Product Name

N-(2,5-dihydroxyphenyl)methanesulfonamide

Molecular Formula

C7H9NO4S

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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